molecular formula C12H12BrNO B13231264 3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline

3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline

Cat. No.: B13231264
M. Wt: 266.13 g/mol
InChI Key: FZQSHSUHVXXTSK-UHFFFAOYSA-N
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Description

3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNO. It is a brominated aniline derivative, where the bromine atom is attached to the benzene ring, and the aniline nitrogen is substituted with a 5-methylfuran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the bromination of N-[(5-methylfuran-2-yl)methyl]aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the furan ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C12H12BrNO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3

InChI Key

FZQSHSUHVXXTSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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